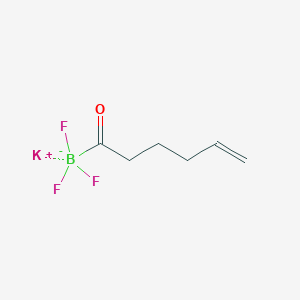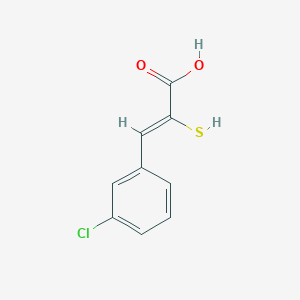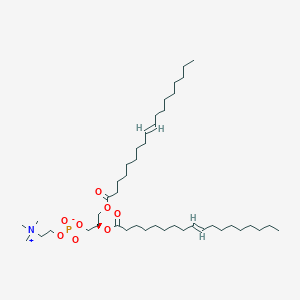
1,2-di-(9E-octadecenoyl)-sn-glycero-3-phosphocholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
181 (Delta9-Trans) PC, 1,2-dielaidoyl-sn-glycero-3-phosphocholine, powder: is a synthetic lipid derivative with a phosphocholine backbone. It consists of two 18-carbon fatty acid chains, each having one trans double bond at the 9th carbon. This compound is an isomeric glycerophosphocholine and is used in various scientific research applications, particularly in the study of lipid bilayers and drug delivery systems .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 18:1 (Delta9-Trans) PC involves the esterification of glycerol with elaidic acid, followed by the phosphorylation of the resulting diacylglycerol with phosphocholine. The reaction conditions typically include the use of catalysts such as dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) to facilitate the esterification process. The final product is purified using high-performance liquid chromatography (HPLC) to ensure high purity and to prevent oxidation and hydrolysis .
Industrial Production Methods: Industrial production of 18:1 (Delta9-Trans) PC follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to enhance efficiency and yield. The product is then subjected to rigorous quality control measures, including HPLC purification and stability testing, to ensure consistency and reliability for research and industrial applications .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 18:1 (Delta9-Trans) PC can undergo oxidation reactions, particularly at the double bonds in the fatty acid chains. Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: The compound can be reduced using agents such as sodium borohydride, which targets the double bonds to form saturated fatty acid chains.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, ozone; typically carried out at room temperature.
Reduction: Sodium borohydride; conducted under mild conditions to prevent degradation of the lipid backbone.
Substitution: Various nucleophiles; reactions are often performed in organic solvents like chloroform or methanol.
Major Products:
Oxidation: Formation of epoxides and hydroxylated derivatives.
Reduction: Saturated phospholipids.
Substitution: Modified phosphocholine derivatives with altered head group functionalities.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 18:1 (Delta9-Trans) PC involves its incorporation into lipid bilayers, where it influences membrane fluidity and permeability. The trans double bonds in the fatty acid chains create a more rigid structure compared to their cis counterparts, affecting the overall dynamics of the membrane. This rigidity can enhance the stability of liposomes and vesicles, making them more effective for drug delivery .
Molecular Targets and Pathways:
Membrane Proteins: The compound interacts with membrane proteins, modulating their activity and function.
Comparación Con Compuestos Similares
1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC): This compound has cis double bonds in the fatty acid chains, resulting in a more fluid membrane structure compared to 18:1 (Delta9-Trans) PC.
1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC): A saturated phospholipid with no double bonds, leading to a highly rigid membrane structure.
1,2-dilinoleoyl-sn-glycero-3-phosphocholine (DLPC): Contains multiple double bonds, resulting in a very fluid membrane structure.
Uniqueness of 181 (Delta9-Trans) PC: The presence of trans double bonds in 18:1 (Delta9-Trans) PC provides a unique combination of rigidity and stability, making it particularly useful for applications requiring stable lipid bilayers and enhanced drug delivery capabilities .
Propiedades
Fórmula molecular |
C44H84NO8P |
|---|---|
Peso molecular |
786.1 g/mol |
Nombre IUPAC |
[(2R)-2,3-bis[[(E)-octadec-9-enoyl]oxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C44H84NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-43(46)50-40-42(41-52-54(48,49)51-39-38-45(3,4)5)53-44(47)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h20-23,42H,6-19,24-41H2,1-5H3/b22-20+,23-21+/t42-/m1/s1 |
Clave InChI |
SNKAWJBJQDLSFF-PKSSMFHRSA-N |
SMILES isomérico |
CCCCCCCC/C=C/CCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCC/C=C/CCCCCCCC |
SMILES canónico |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


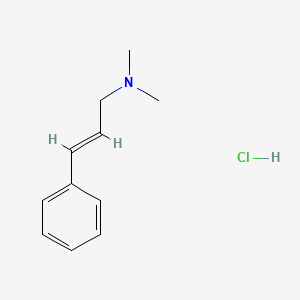
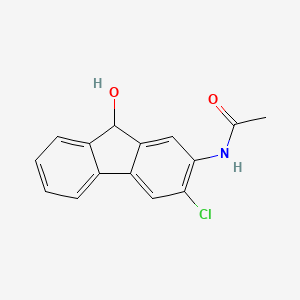
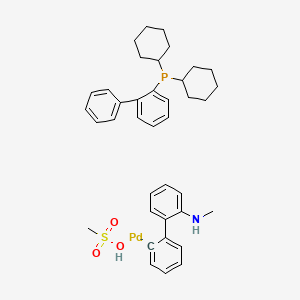
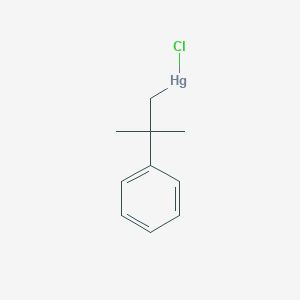
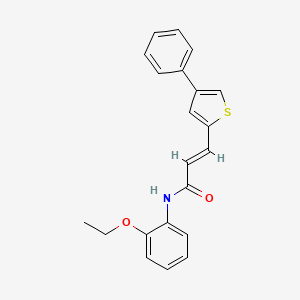
![(5S)-5-({[tert-butyl(diphenyl)silyl]oxy}methyl)tetrahydro-2-furanyl acetate](/img/structure/B11940796.png)
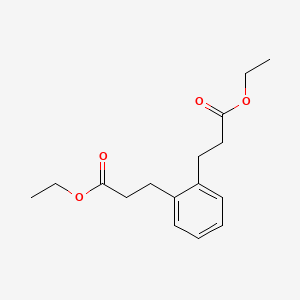

![3,8-Diphenyl-2h-naphtho[2,3-b]thiete 1,1-dioxide](/img/structure/B11940808.png)
